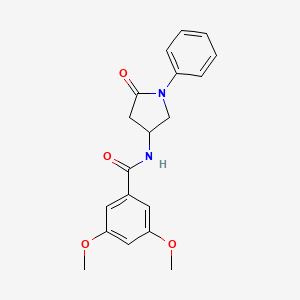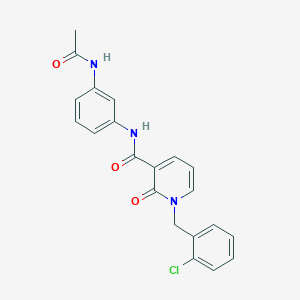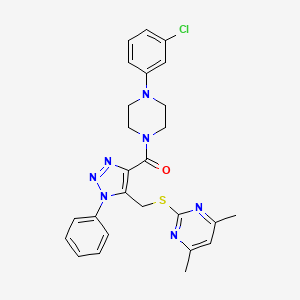![molecular formula C20H21N3O4S B2897595 (1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1704633-48-6](/img/structure/B2897595.png)
(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is a compound that contains a benzimidazole scaffold . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are extremely effective with respect to their inhibitory activity and favorable selectivity ratio .
Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . It is a potential bioactive heterocyclic aromatic compound with a variety of biological activities . The specific molecular structure of “(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is not detailed in the available resources.Physical And Chemical Properties Analysis
The compound “(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” has a molecular formula of C20H21N3O4S and a molecular weight of 399.47. No further physical and chemical properties are detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Optical Properties
A study by Anand and Muthusamy (2018) involved the synthesis and characterization of oligobenzimidazoles, which share a structural motif with the compound . These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties, showcasing their potential in electronic and optoelectronic applications due to their significant electrochemical and optical band gaps (Anand & Muthusamy, 2018).
Antimicrobial Activity
Patel et al. (2011) synthesized pyridine derivatives that exhibit variable and modest antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of benzimidazole derivatives as frameworks for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
Mullagiri et al. (2018) synthesized new conjugates as tubulin polymerization inhibitors, showing considerable cytotoxicity against various human cancer cell lines. This demonstrates the compound's potential utility in cancer research and treatment strategies (Mullagiri et al., 2018).
Corrosion Inhibition
Prashanth et al. (2021) explored the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. Their findings indicate that compounds bearing imidazole units, like the one , could serve as effective corrosion inhibitors, highlighting their importance in materials science and engineering (Prashanth et al., 2021).
Luminescent Materials
Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives characterized by their optical properties, including significant Stokes' shift and quantum yields. These properties suggest potential applications in the development of luminescent materials (Volpi et al., 2017).
Orientations Futures
Benzimidazole derivatives have received much interest in drug discovery due to their significant bioactivity . They are considered a promising category of bioactive heterocyclic compounds that exhibit a wide variety of biological activities in the medicinal field . Future research may focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-15-3-5-16(6-4-15)28(25,26)17-8-10-23(11-9-17)20(24)14-2-7-18-19(12-14)22-13-21-18/h2-7,12-13,17H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHRJICCBTDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)

![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897522.png)
![2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2897523.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-3-(4-chlorophenyl)sulfonyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B2897527.png)




